synthesis and characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
synthesis and characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid, a key heterocyclic building block for pharmaceutical research and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. This document is structured to guide researchers, from retrosynthetic analysis to the final structural validation, incorporating detailed protocols, data interpretation, and safety considerations. The protocols are designed to be self-validating, with the characterization section serving as the ultimate confirmation of synthetic success.
Introduction: The Significance of Functionalized Pyrazoles
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of specific functional groups onto the pyrazole scaffold is a critical strategy for modulating pharmacological activity. The target molecule, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid, incorporates three key functionalities:
-
A nitro group at the C4 position, which acts as a potent electron-withdrawing group and a versatile handle for further chemical transformations.
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A methoxy group at the C3 position, influencing the electronic properties and metabolic stability of the ring.
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An N1-acetic acid side chain , which enhances aqueous solubility and provides a carboxylic acid moiety for amide bond formation or other conjugations, crucial for developing prodrugs or linking to other pharmacophores.
This guide details a robust and logical synthetic pathway to access this valuable compound.
Retrosynthetic Analysis and Synthesis Strategy
The most logical approach to constructing the target molecule involves a two-step sequence starting from the core pyrazole heterocycle. The primary disconnection is at the N1-alkyl bond, a common and reliable strategy for functionalizing pyrazole rings.
Caption: Retrosynthetic pathway for the target molecule.
This retrosynthetic analysis leads to a straightforward forward synthesis:
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Formation of the Core Heterocycle: Synthesis of the starting material, 3-methoxy-4-nitro-1H-pyrazole.
-
N-Alkylation: Selective alkylation of the N1 position of the pyrazole ring with an ethyl bromoacetate synthon.
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Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 3-methoxy-4-nitro-1H-pyrazole
The synthesis of the pyrazole core is the foundational step. While multiple routes to pyrazoles exist, a common pathway involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by nitration.[2] The starting material, 3-methoxy-4-nitro-1H-pyrazole, is also commercially available, which can significantly expedite the workflow.[3][4] For the purpose of this guide, we will proceed from this available intermediate.
Step 2: Synthesis of Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate
This step involves the N-alkylation of the pyrazole ring. The pyrazole N-H proton is weakly acidic and requires a base for deprotonation to generate the nucleophilic pyrazolate anion.
Causality Behind Experimental Choices:
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Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the pyrazole starting material and the inorganic base, facilitating a homogeneous reaction environment without interfering with the nucleophilic attack.
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Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the pyrazole N-H without causing unwanted side reactions, such as hydrolysis of the ethyl bromoacetate. It is also inexpensive and easy to remove during workup.
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Reagent: Ethyl bromoacetate is a potent electrophile and an efficient two-carbon building block for introducing the acetate functionality. The ethyl ester serves as a protecting group for the carboxylic acid, which will be deprotected in the final step.
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Temperature: The reaction is conducted at room temperature to ensure selectivity and prevent degradation of the nitro-functionalized pyrazole.
Protocol:
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To a solution of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension vigorously at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
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Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure ethyl ester intermediate.
Step 3: Hydrolysis to 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid.[5][6]
Causality Behind Experimental Choices:
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Hydrolysis Conditions: Basic hydrolysis using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and highly efficient method for cleaving esters. LiOH is often preferred as it can lead to cleaner reactions and easier workups compared to NaOH or KOH in some systems.
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Acidification: After the hydrolysis is complete, the reaction mixture is acidified. This crucial step protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution, enabling its isolation by filtration.
Protocol:
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Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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Once the reaction is complete, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~2 using cold 1M hydrochloric acid (HCl). A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, washing with cold water.
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Dry the solid under vacuum to yield the final product, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid. Further purification can be achieved by recrystallization if necessary.[7]
Characterization and Structural Validation
Unambiguous characterization using a combination of spectroscopic and physical methods is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for analytical characterization.
Expected Spectroscopic and Physical Data
The following table summarizes the expected characterization data for the final product.
| Analysis | Technique | Expected Result |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), δ ~8.8 (s, 1H, pyrazole C5-H), δ ~5.2 (s, 2H, -CH₂-), δ ~4.0 (s, 3H, -OCH₃) |
| ¹³C NMR | (100 MHz, DMSO-d₆) | δ ~169 (-COOH), δ ~155 (C3-OCH₃), δ ~138 (C5-H), δ ~130 (C4-NO₂), δ ~58 (-OCH₃), δ ~52 (-CH₂-) |
| FT-IR | (ATR, cm⁻¹) | ~3200-2500 (broad, O-H stretch of acid), ~1720 (C=O stretch), ~1550 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1280 (C-O stretch) |
| Mass Spec. | (ESI-) | Expected m/z: 200.03 [M-H]⁻ for C₆H₆N₃O₅⁻ |
| Melting Point | (°C) | To be determined experimentally. A sharp melting point indicates high purity. |
| Appearance | - | Expected to be a pale yellow or off-white solid. |
Rationale for NMR Assignments (DMSO-d₆):
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The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~13.5 ppm).[8]
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The single proton on the pyrazole ring (C5-H) is deshielded by the adjacent nitro group and the ring nitrogens, placing it far downfield (~8.8 ppm).
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The methylene protons (-CH₂-) adjacent to the pyrazole nitrogen will appear as a singlet around 5.2 ppm.
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The methoxy protons (-OCH₃) will be a sharp singlet around 4.0 ppm.
Rationale for FT-IR Assignments:
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The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.[9][10]
-
The carbonyl (C=O) stretch of the acid is typically found around 1720 cm⁻¹.[11]
-
The asymmetric and symmetric stretches of the nitro (NO₂) group are strong and appear at distinct wavenumbers, providing clear evidence for this functional group.[12]
Safety and Handling
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Nitro Compounds: Organic nitro compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.
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Alkylating Agents: Ethyl bromoacetate is a lachrymator and an alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Solvents and Reagents: Standard laboratory safety procedures should be followed for all solvents and reagents used. Consult the Safety Data Sheet (SDS) for each chemical prior to use.
Conclusion
This guide outlines a robust and reproducible three-step synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid, starting from the commercially available 3-methoxy-4-nitro-1H-pyrazole. The methodology is grounded in well-established organic chemistry principles, and the rationale behind key experimental choices has been thoroughly explained. The detailed characterization plan provides a clear framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development.
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